molecular formula C19H17FN4O4 B2743864 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 2034371-68-9

3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2743864
CAS No.: 2034371-68-9
M. Wt: 384.367
InChI Key: PZCISOGEAAQHIH-UHFFFAOYSA-N
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Description

3-(4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide is an organic compound with significant scientific research interest

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials

    • 6-Fluoro-2,4-dioxo-1,2-dihydroquinazoline

    • Piperidine-1-carbonyl chloride

    • Pyridine 1-oxide

  • Reactions

    • Initial nucleophilic substitution reaction between 6-Fluoro-2,4-dioxo-1,2-dihydroquinazoline and piperidine-1-carbonyl chloride.

    • Coupling with pyridine 1-oxide via a condensation reaction.

  • Conditions

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 80-120°C

    • Catalyst: Triethylamine

Industrial Production Methods: : Industrial production may involve optimized large-scale synthesis routes using flow chemistry or batch reactors to ensure consistency, yield, and cost-efficiency. Solvent recovery and catalyst recycling are often employed to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • When treated with strong oxidizing agents, the compound can form various oxidized derivatives.

  • Reduction

    • Reduction with agents like lithium aluminum hydride can lead to the reduction of specific functional groups.

  • Substitution

    • Halogenation or nitration can introduce additional functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

  • Substitution Reagents: : Halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products

  • Various oxidized and reduced derivatives, and halogenated/nitrated products depending on the reaction conditions and reagents.

Scientific Research Applications

Chemistry

  • Utilized as an intermediate in the synthesis of complex organic molecules.

  • Studied for its reactivity and potential as a building block for new materials.

Biology

  • Explored for its biological activity and potential as a lead compound in drug discovery.

  • Tested for its interaction with biological macromolecules.

Medicine

  • Investigated for therapeutic properties, including anticancer and antimicrobial activities.

  • Studied for its mechanism of action and potential as a pharmacological agent.

Industry

  • Used in the development of new materials with specific properties.

  • Employed in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. It can bind to enzyme active sites, potentially inhibiting their activity, or interact with DNA/RNA, leading to alterations in gene expression. The pathways involved often include modulation of signaling cascades, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide

  • 3-(4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)morpholine-1-carbonyl)pyridine 1-oxide

Uniqueness

  • This compound stands out due to its specific piperidine ring, which can influence its chemical reactivity and biological activity.

  • The fluoro substitution enhances its interaction with biological targets and improves its pharmacokinetic properties.

Each of these similar compounds has unique structural elements that influence their respective chemical properties and applications. the original compound’s specific structure and functional groups confer unique advantages for its use in various research and industrial applications.

Hope this satisfies your curiosity!

Properties

IUPAC Name

6-fluoro-3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4/c20-13-3-4-16-15(10-13)18(26)24(19(27)21-16)14-5-8-22(9-6-14)17(25)12-2-1-7-23(28)11-12/h1-4,7,10-11,14H,5-6,8-9H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCISOGEAAQHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=C[N+](=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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